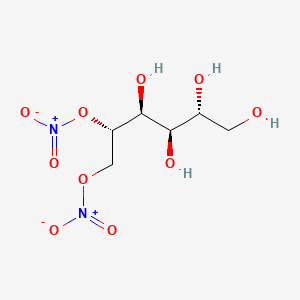

D-Glucitol dinitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Glucitol dinitrate, also known as isosorbide dinitrate, is an organic nitrate compound with the chemical formula C6H8N2O8. It is a white, crystalline, and odorless compound that is stable in air and solution. This compound is primarily known for its use as a vasodilator in the treatment of angina pectoris and heart failure .

準備方法

Synthetic Routes and Reaction Conditions

D-Glucitol dinitrate is synthesized through the nitration of 1,4:3,6-dianhydro-D-glucitol. The process involves slowly adding an aqueous syrup of 1,4:3,6-dianhydro-D-glucitol to a cooled mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). After standing for a few minutes, the mixture is poured into cold water, and the precipitated product is collected and recrystallized from ethanol .

Industrial Production Methods

In industrial settings, this compound is produced by mixing isosorbide dinitrate with lactose, mannitol, or other suitable inert excipients to permit safe handling. The mixture may contain up to 1.0% of a suitable stabilizer, such as ammonium phosphate .

化学反応の分析

Types of Reactions

D-Glucitol dinitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitric oxide (NO), which is an active intermediate compound.

Reduction: Reduction of the nitrate group can lead to the formation of nitrite ions.

Substitution: The nitrate groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include nitric acid and sulfuric acid.

Reduction: Zinc and sodium chloride are often used as reducing agents.

Substitution: Various organic solvents such as acetone and ethanol are used.

Major Products Formed

科学的研究の応用

D-Glucitol dinitrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on vascular smooth muscle and its role as a nitric oxide donor.

Medicine: Widely used in the treatment of angina pectoris and heart failure due to its vasodilatory effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

D-Glucitol dinitrate exerts its effects by being converted to nitric oxide (NO) in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the relaxation of vascular smooth muscle. This relaxation causes the dilation of peripheral arteries and veins, reducing venous return to the heart and decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure .

類似化合物との比較

Similar Compounds

Isosorbide mononitrate: An organic nitrate and the major biologically active metabolite of isosorbide dinitrate.

Nitroglycerin: Another organic nitrate used for similar purposes but with a faster onset of action.

Uniqueness

D-Glucitol dinitrate is unique in its moderate to long-acting vasodilatory effects, making it suitable for the prophylactic management of angina pectoris. Its ability to be converted to nitric oxide and activate guanylate cyclase distinguishes it from other vasodilators .

特性

CAS番号 |

71888-61-4 |

|---|---|

分子式 |

C6H12N2O10 |

分子量 |

272.17 g/mol |

IUPAC名 |

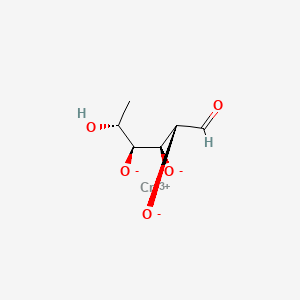

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-nitrooxyhexan-2-yl] nitrate |

InChI |

InChI=1S/C6H12N2O10/c9-1-3(10)5(11)6(12)4(18-8(15)16)2-17-7(13)14/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChIキー |

ZNWGJVKCVWQWPY-JGWLITMVSA-N |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

正規SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)